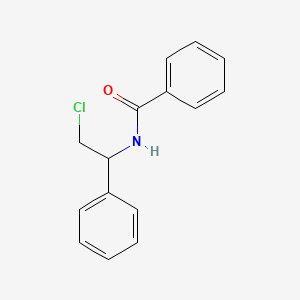

N-(2-chloro-1-phenylethyl)benzamide

Description

Properties

IUPAC Name |

N-(2-chloro-1-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c16-11-14(12-7-3-1-4-8-12)17-15(18)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBAVMNXJHXYCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCl)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-1-phenylethyl)benzamide typically involves the reaction of 2-chloro-1-phenylethylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of N-(2-chloro-1-phenylethyl)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to maximize yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-1-phenylethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted benzamides with different functional groups replacing the chloro group.

Oxidation and Reduction: Products vary depending on the extent of oxidation or reduction, ranging from alcohols to carboxylic acids.

Hydrolysis: The major products are benzoic acid and 2-chloro-1-phenylethylamine.

Scientific Research Applications

N-(2-chloro-1-phenylethyl)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2-chloro-1-phenylethyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The phenylethyl group in N-(2-chloro-1-phenylethyl)benzamide likely increases logP compared to simpler benzamides (e.g., N-benzamidomethylated anilines in ). Trichloro derivatives () may exhibit higher logP but poorer solubility.

- ADMET Profiles : While data for the target compound are lacking, analogs like N-(phenylcarbamoyl)benzamide () show moderate intestinal absorption and low CYP450 inhibition, suggesting similar trends for chlorinated benzamides.

Crystallographic and Structural Analysis

- Crystal Packing : The crystal structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () reveals hydrogen bonding critical for stability. Similar analysis using SHELX () or ORTEP () could elucidate conformational preferences in N-(2-chloro-1-phenylethyl)benzamide.

- QSAR Insights: For azetidinone-benzamide hybrids (), topological parameters (Balaban index, molecular connectivity) correlate with antimicrobial activity, suggesting substituent-driven design principles applicable to the target compound.

Biological Activity

N-(2-chloro-1-phenylethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

N-(2-chloro-1-phenylethyl)benzamide features a benzamide core with a chloro-substituted phenylethyl side chain. The synthesis typically involves the reaction of 2-chloro-1-phenylethanol with benzoyl chloride in the presence of a base, yielding the desired amide product. This compound serves as an intermediate in the synthesis of more complex organic molecules and has applications in both chemistry and biology.

Anticancer Properties

Research indicates that N-(2-chloro-1-phenylethyl)benzamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, flow cytometry analysis revealed that this compound accelerates apoptosis in MCF cell lines, with effective concentrations leading to substantial tumor growth suppression in animal models .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

| U87 Glioblastoma | 45.2 ± 13.0 | Cytotoxic effects observed |

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.025 mg/mL |

The mechanism by which N-(2-chloro-1-phenylethyl)benzamide exerts its biological effects involves interaction with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes or receptors, particularly those associated with cancer cell proliferation and survival pathways . The presence of the chlorine atom and the phenylethyl group likely enhance its binding affinity and specificity towards these targets.

Case Studies and Research Findings

Several studies have focused on the biological implications of N-(2-chloro-1-phenylethyl)benzamide:

- Neuroleptic Activity : Research into benzamide derivatives indicates that modifications to the structure can significantly enhance neuroleptic activity. For instance, compounds similar to N-(2-chloro-1-phenylethyl)benzamide have shown promising results in treating psychosis due to their ability to modulate dopaminergic pathways .

- Apoptosis Induction : A study highlighted that treatment with N-(2-chloro-1-phenylethyl)benzamide resulted in increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and apoptosis in treated MCF-7 cells . This suggests that the compound could be utilized in developing therapeutic strategies targeting breast cancer.

- Structural Activity Relationship (SAR) : The structure of N-(2-chloro-1-phenylethyl)benzamide has been analyzed to understand how variations affect its biological activity. The introduction of different substituents on the benzamide core can lead to enhanced anticancer efficacy or altered receptor interactions, providing insights for future drug design .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-chloro-1-phenylethyl)benzamide, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling 2-chloro-1-phenylethylamine with benzoyl chloride derivatives. A two-step approach is recommended: (1) activation of the carboxylic acid group (e.g., using thionyl chloride to generate benzoyl chloride) and (2) nucleophilic substitution with the amine under basic conditions (e.g., pyridine or triethylamine). Reaction efficiency can be improved by optimizing stoichiometry (1.2:1 molar ratio of amine to benzoyl chloride) and using anhydrous solvents (e.g., dichloromethane or THF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of N-(2-chloro-1-phenylethyl)benzamide?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry and substitution patterns. The chloroethyl group’s protons appear as multiplet signals (δ 3.5–4.5 ppm), while aromatic protons resonate between δ 7.2–8.1 ppm.

- FT-IR : Detect amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular weight ([M+H]+ expected at m/z ~274).

- Elemental Analysis : Validate empirical formula (C15H14ClNO) .

Q. What are the critical considerations for ensuring the purity of N-(2-chloro-1-phenylethyl)benzamide in synthetic chemistry research?

- Methodological Answer : Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Retention time consistency and peak symmetry (>95% area) are key metrics. Residual solvents (e.g., DCM) should be quantified via GC-MS, and thermal stability assessed by TGA/DSC to rule out decomposition during storage .

Advanced Research Questions

Q. How can crystallographic disorder in the chloro and phenylethyl moieties of N-(2-chloro-1-phenylethyl)benzamide be resolved during structure determination?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray data (Mo-Kα radiation, 0.5 Å resolution).

- Refinement in SHELXL : Apply restraints to anisotropic displacement parameters (ADPs) for disordered atoms. Partial occupancy modeling may be required for overlapping chloroethyl conformers.

- Twinning Analysis : Use PLATON to detect twinning (e.g., pseudo-merohedral twinning) and refine with TWIN/BASF commands.

- Validation : Check R1 (<5%) and wR2 (<15%) residuals, and ensure ADPs align with thermal motion trends .

Q. What computational strategies are recommended to predict the biological activity of N-(2-chloro-1-phenylethyl)benzamide derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., PARP-1). Prioritize derivatives with favorable binding energies (<-8 kcal/mol).

- QSAR Modeling : Develop regression models (e.g., partial least squares) correlating substituent descriptors (Hammett σ, logP) with activity data.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects (e.g., charge distribution on the amide group) .

Q. How should researchers design experiments to analyze discrepancies in reported biological activities of benzamide analogs?

- Methodological Answer :

- Standardized Assays : Reproduce assays under controlled conditions (e.g., fixed cell lines, serum-free media).

- Orthogonal Validation : Confirm activity via multiple methods (e.g., Western blot for PARP-1 inhibition alongside cell viability assays).

- Purity Verification : Use HPLC and LC-MS to rule out impurities (>98% purity required).

- SAR Expansion : Synthesize analogs with systematic substituent variations (e.g., halogen replacement, alkyl chain elongation) to identify critical pharmacophores .

Data Contradiction Analysis

Q. How to address conflicting reports on the antioxidant activity of N-(2-chloro-1-phenylethyl)benzamide derivatives?

- Methodological Answer :

- Assay Comparison : Re-evaluate DPPH/ABTS radical scavenging assays using identical concentrations (e.g., 0.1–1.0 mM) and incubation times (30 min).

- Structural Confounders : Check for tautomerism in the amide group via NMR (e.g., variable-temperature studies in DMSO-d6).

- Meta-Analysis : Perform multivariate regression on literature data to identify confounding variables (e.g., solvent polarity, pH) .

Crystallography Workflow

Q. What workflow is recommended for solving the crystal structure of N-(2-chloro-1-phenylethyl)benzamide using small-molecule crystallography?

- Methodological Answer :

- Data Collection : Use a Bruker D8 Venture diffractometer (Cu-Kα, 100 K).

- Structure Solution : Employ SHELXT for direct methods or charge-flipping (SUPERFLIP) for challenging cases.

- Refinement : SHELXL for full-matrix least-squares refinement with H atoms riding on parent atoms.

- Validation : CCDC CheckCIF to resolve alerts (e.g., ADPs, bond length outliers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.